

A Comprehensive Technical Review of 3-Methylisoxazole-5-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonitrile

Cat. No.: B1320823

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Introduction

3-Methylisoxazole-5-carbonitrile is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug development due to the versatile reactivity of its isoxazole ring and cyano group. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, and its derivatives have shown a wide spectrum of activities, including immunomodulatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive review of the available research on **3-Methylisoxazole-5-carbonitrile**, focusing on its synthesis, spectral characterization, and biological activities, with a particular emphasis on quantitative data and experimental protocols.

Physicochemical Properties

Property	Value	Source
CAS Number	65735-07-1	[1]
Molecular Formula	C ₅ H ₄ N ₂ O	[1]
Molecular Weight	108.10 g/mol	[1]
IUPAC Name	3-methyl-1,2-oxazole-5-carbonitrile	[1]
Canonical SMILES	<chem>CC1=NOC(=C1)C#N</chem>	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methylisoxazole-5-carbonitrile** is not extensively documented in readily available literature, the synthesis of its close precursor, 3-Methylisoxazole-5-carboxylic acid, provides a valuable reference. The conversion of the carboxylic acid to the carbonitrile is a standard transformation in organic synthesis.

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

A general and efficient procedure for the synthesis of 3-methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[2][3]

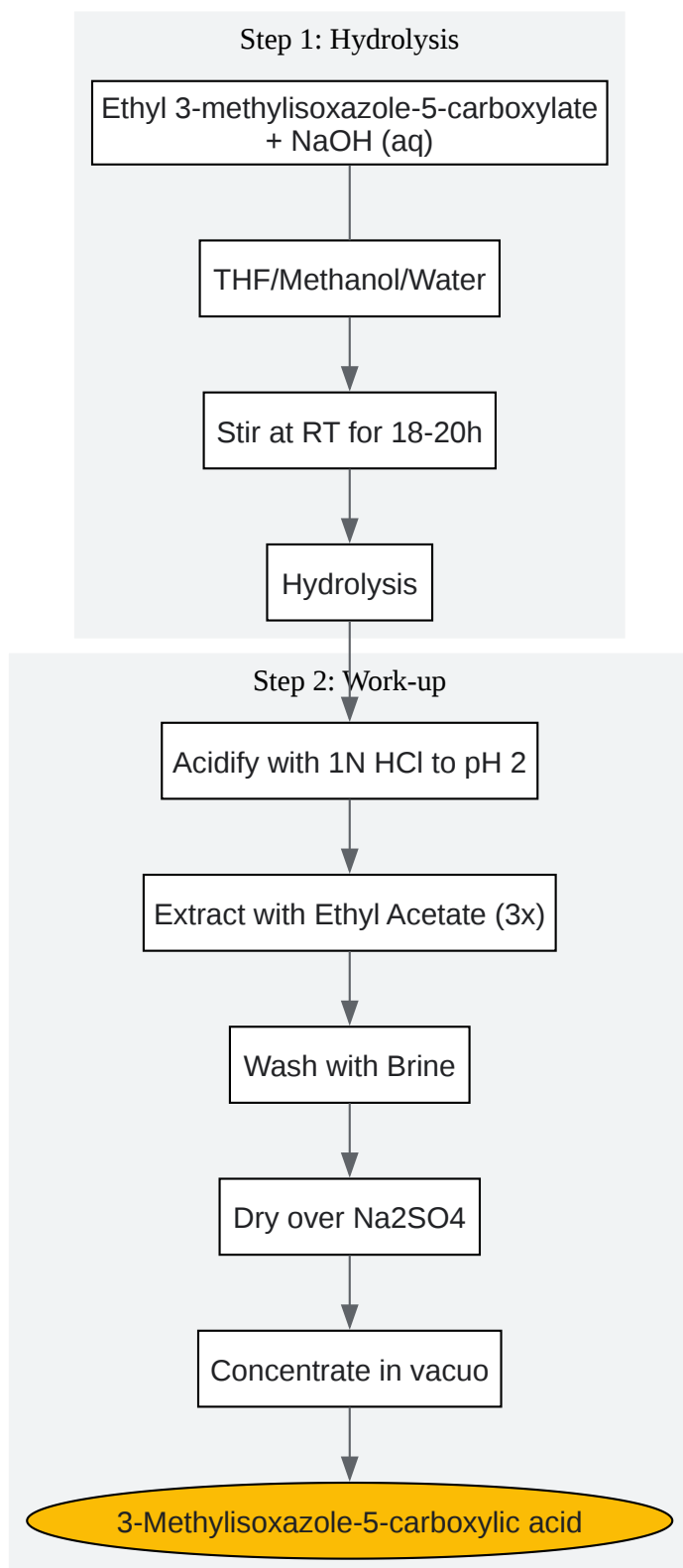
Experimental Protocol:

- To a solution of ethyl 3-methylisoxazole-5-carboxylate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF), methanol, and water, add sodium hydroxide (2 equivalents).[2][3]
- Stir the reaction mixture at room temperature for 18-20 hours.[2][3]
- After completion of the reaction (monitored by TLC), acidify the mixture to a pH of 2 using a dilute acid like 1N HCl.[2][3]
- Extract the aqueous layer with an organic solvent, typically ethyl acetate (3 times).[2][3]

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.[\[2\]](#)[\[3\]](#)

This procedure has been reported to yield the product in high purity and a yield of approximately 90%.[\[2\]](#)[\[3\]](#)

General Synthetic Workflow for 3-Methylisoxazole-5-carboxylic Acid



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Caption: A flowchart illustrating the two-step process for the synthesis of 3-Methylisoxazole-5-carboxylic acid.

Spectroscopic Data

Consolidated spectroscopic data for **3-Methylisoxazole-5-carbonitrile** is not readily available in a single source. However, characteristic spectral features can be inferred from data on closely related isoxazole derivatives.

Spectroscopic Data	Characteristic Features
^1H NMR	A singlet for the methyl group (CH_3) protons, and a singlet for the proton on the isoxazole ring. The exact chemical shifts would be influenced by the solvent.
^{13}C NMR	Resonances for the methyl carbon, the carbons of the isoxazole ring (C3, C4, and C5), and the carbon of the nitrile group ($\text{C}\equiv\text{N}$).
FT-IR (cm^{-1})	A characteristic sharp absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration, typically in the range of $2260\text{--}2240\text{ cm}^{-1}$. Other bands would correspond to C-H, C=N, and C-O stretching and bending vibrations of the isoxazole ring.
Mass Spectrometry (m/z)	The molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of 108.10.

Biological Activity

Research indicates that isoxazole derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and immunomodulatory effects. While specific quantitative data for **3-Methylisoxazole-5-carbonitrile** is limited, studies on related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Isoxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of protein kinases.[1][2][4]

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Mechanism of Action	Reference
Isoxazole Derivative 1	Breast Cancer (MCF-7)	5.2	Apoptosis induction	[5]
Isoxazole Derivative 2	Lung Cancer (A549)	10.8	Tubulin polymerization inhibition	[5]
Isoxazole Derivative 3	Colon Cancer (HCT116)	7.5	Kinase inhibition	[5]

Antimicrobial Activity

Several isoxazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Compound/Derivative	Microbial Strain	MIC (μg/mL)	Reference
Isoxazole-Amide 1	Staphylococcus aureus	16	[6]
Isoxazole-Amide 2	Escherichia coli	32	[6]
Isoxazole-Triazole 1	Candida albicans	8	[7]

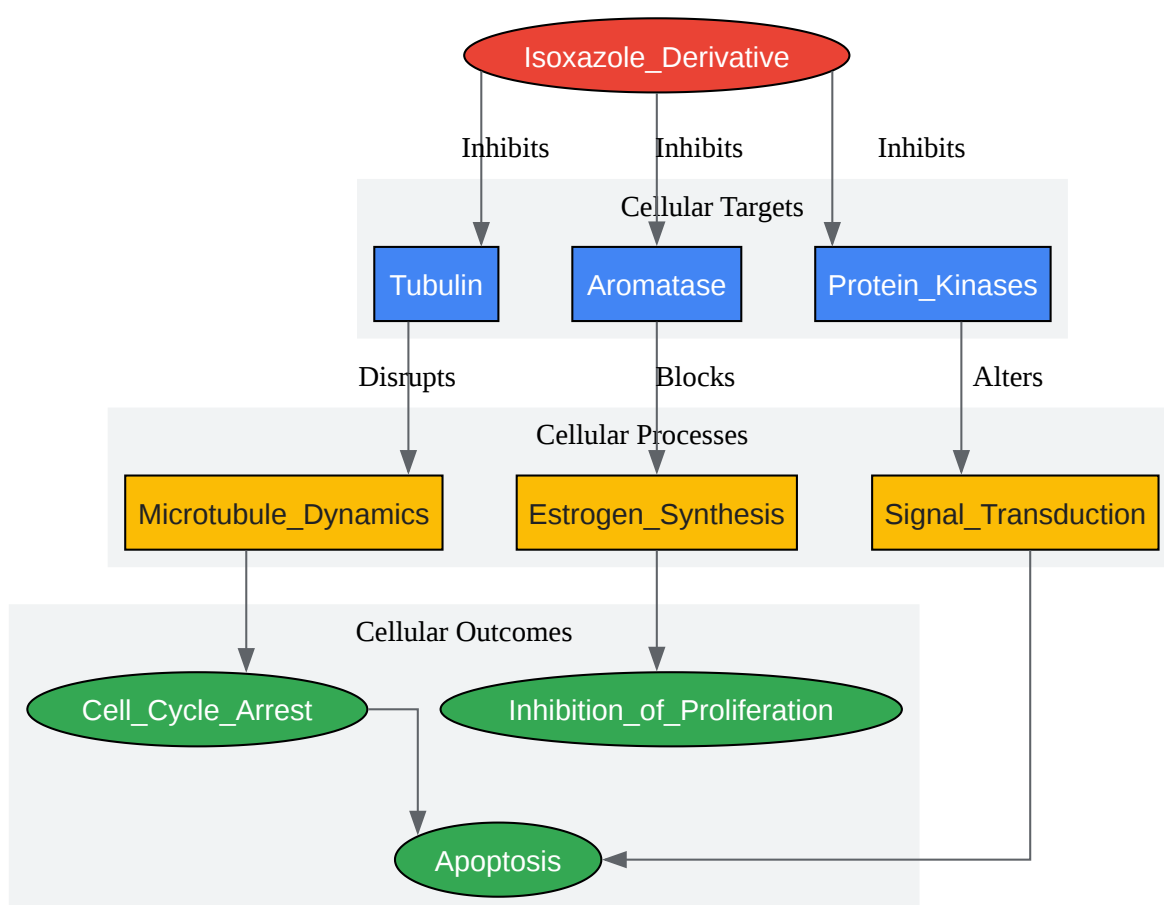
Immunomodulatory Activity

Isoxazole derivatives have been investigated for their ability to modulate the immune system, with some compounds showing immunosuppressive effects while others exhibit immunostimulatory properties.[8] These effects are often evaluated by measuring the proliferation of immune cells and the production of cytokines.[8]

Potential Signaling Pathways in Anticancer Activity

While a specific signaling pathway for **3-Methylisoxazole-5-carbonitrile** has not been elucidated, the known mechanisms of action for anticancer isoxazole derivatives suggest potential involvement in key cellular pathways regulating cell cycle, apoptosis, and proliferation.

Hypothetical Signaling Pathway for Anticancer Isoxazole Derivatives



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Caption: A diagram illustrating potential mechanisms of action for anticancer isoxazole derivatives.

Conclusion and Future Directions

3-Methylisoxazole-5-carbonitrile and its derivatives represent a promising class of compounds with diverse biological activities. While the available data highlights their potential as therapeutic agents, further research is needed to fully elucidate the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these molecules. Specifically, detailed studies on **3-Methylisoxazole-5-carbonitrile** itself are warranted to establish its specific biological activities and therapeutic potential. The development of robust and scalable synthetic routes will also be crucial for advancing the research and development of this class of compounds.

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- To cite this document: BenchChem. [A Comprehensive Technical Review of 3-Methylisoxazole-5-carbonitrile and Its Derivatives]. BenchChem, [2025]. [Online PDF].

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